6-Methyl-2-pyridinecarboxaldehyde

Description

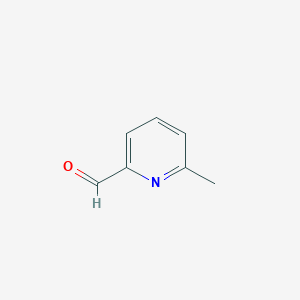

Structure

3D Structure

Properties

IUPAC Name |

6-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6-3-2-4-7(5-9)8-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHISYUZBWDSPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061530 | |

| Record name | 6-Methyl-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark yellow crystalline solid; mp = 31-33 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 6-Methyl-2-pyridinecarboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20122 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1122-72-1 | |

| Record name | 6-Methyl-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-pyridinecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-2-pyridinecarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarboxaldehyde, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYL-2-PYRIDINECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RNR5L79R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-2-pyridinecarboxaldehyde

CAS Number: 1122-72-1

This technical guide provides a comprehensive overview of 6-Methyl-2-pyridinecarboxaldehyde, a pivotal heterocyclic aldehyde in organic synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role as a versatile building block.

Chemical and Physical Properties

This compound, also known by its synonyms 2-Formyl-6-methylpyridine and 6-Methylpicolinaldehyde, is a light yellow to brown crystalline solid at room temperature.[1][2] Its fundamental properties are summarized in the table below, offering a snapshot of its physical characteristics and chemical identifiers.

| Property | Value | Reference(s) |

| CAS Number | 1122-72-1 | |

| Molecular Formula | C₇H₇NO | [3] |

| Molecular Weight | 121.14 g/mol | [3] |

| Melting Point | 31-33 °C | [3][4] |

| Boiling Point | 77-78 °C at 12 Torr | [3] |

| Density | 1.095 g/cm³ | [] |

| Refractive Index (n20/D) | 1.527 | |

| Appearance | Light yellow to brown low melting solid | [2] |

| InChI Key | AHISYUZBWDSPQL-UHFFFAOYSA-N | |

| SMILES | Cc1cccc(C=O)n1 |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following table summarizes its key spectral data.

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | (DMSO-d6, δ, ppm): 2.61 (s, 3H, Me), 7.49 (d, 1H, 5-H, J = 7.5 Hz), 7.71 (d, 1H, 3-H, J = 7.5 Hz), 7.86 (dd, 1H, 4-H, J = 7.5, 7.5 Hz), 9.93 (s, 1H, CHO) | [4] |

| Mass Spectrum | m/z 122.06, I rel 100% [M + H]⁺ | [4] |

| Infrared (IR) | Further data is available from spectral databases. | [1][6] |

| ¹³C NMR | Further data is available from spectral databases. | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common and effective method involves the oxidation of the corresponding alcohol, 6-methyl-2-pyridinemethanol (B71962).

Experimental Protocol: Oxidation of 6-Methyl-2-pyridinemethanol

This protocol details the synthesis of this compound via the oxidation of 6-methyl-2-pyridinemethanol using selenium dioxide.

Materials:

-

6-methyl-2-pyridinemethanol (20 g, 0.162 mol)

-

Selenium dioxide (10.47 g, 0.081 mol)

-

1,4-Dioxane (B91453) (150 mL)

-

Water (30 mL)

-

Hot Hexane (B92381)

Procedure:

-

In a suitable reaction vessel, dissolve 10.47 g of selenium dioxide in 30 mL of water with stirring.

-

Slowly add the resulting solution to a 150 mL solution of 1,4-dioxane containing 20 g of 6-methyl-2-pyridinemethanol.

-

Heat the reaction mixture to 100 °C and maintain this temperature with continuous stirring for 6 hours.

-

Upon completion of the reaction, cool the mixture and remove the precipitated metallic selenium by filtration.

-

Remove the solvent from the filtrate by distillation under reduced pressure.

-

Extract the residue with hot hexane (3 x 150 mL).

-

Combine the hexane extracts and remove the solvent by distillation under reduced pressure to yield the final product.

-

The resulting this compound (14.76 g, 0.121 mol, 75% yield) should have a melting point of 31-33 °C and requires no further purification.[4]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the development of novel therapeutic agents and other functional molecules.[7] Its aldehyde group is reactive and facilitates the formation of Schiff bases, imines, and other nitrogen-containing heterocycles.[7]

1. Synthesis of Anticonvulsant Agents: This compound is a key precursor in the synthesis of 1-(10-cyano- and -10-bromo-5H-dibenzo[a,d]cyclohepten-5-yl)-4-[(arylmethylene)amino]piperazines, which have demonstrated anticonvulsant properties.[4][]

2. Coordination Chemistry and Ligand Design: The pyridine (B92270) nitrogen and the aldehyde oxygen of this compound can act as a bidentate ligand, chelated to metal ions.[7] This property is analogous to well-known ligands like 2,2'-bipyridine (B1663995) and is utilized in the design of metal complexes for catalysis and materials science.[7][8]

3. Precursor for Antitumor Compounds: The aldehyde functionality is crucial for the synthesis of thiosemicarbazone derivatives. Pyridine-2-carboxaldehyde thiosemicarbazones, and by extension, their methylated analogs, are a class of compounds investigated for their potential antitumor activities.[9]

Caption: Key application areas of this compound.

Safety and Handling

This compound is classified as an irritant, affecting the eyes, skin, and respiratory system.[8] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It is also noted to be sensitive to light and air.[2]

Conclusion

This compound is a cornerstone intermediate with significant utility in medicinal chemistry and organic synthesis. Its well-defined properties and versatile reactivity make it an essential tool for researchers aiming to construct complex molecular architectures with potential therapeutic applications. The detailed protocols and data presented in this guide are intended to support and facilitate its effective use in a research and development setting.

References

- 1. This compound | C7H7NO | CID 70737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1122-72-1 [m.chemicalbook.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. This compound | 1122-72-1 [chemicalbook.com]

- 6. This compound(1122-72-1) 1H NMR [m.chemicalbook.com]

- 7. leapchem.com [leapchem.com]

- 8. chembk.com [chembk.com]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to 6-Methyl-2-pyridinecarboxaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-methyl-2-pyridinecarboxaldehyde, a versatile heterocyclic aldehyde. The document details its fundamental chemical and physical properties, outlines a key synthetic application with a detailed experimental protocol, and discusses its role in the development of novel chemical entities for research and pharmaceutical applications.

Core Properties of this compound

This compound is a valuable building block in organic synthesis, prized for its dual reactivity stemming from the pyridine (B92270) ring and the aldehyde functional group.[1] This structure allows for a wide range of chemical modifications, making it a key intermediate in the synthesis of pharmaceuticals, ligands for coordination chemistry, and functional materials.[1]

Physicochemical and Identification Data

The fundamental properties and identifiers of this compound are summarized below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C7H7NO | [2] |

| Molecular Weight | 121.14 g/mol | [2] |

| IUPAC Name | 6-methylpyridine-2-carbaldehyde | [2][3] |

| CAS Number | 1122-72-1 | [2] |

| Appearance | Light yellow to brown low melting solid | [4] |

| Melting Point | 31-33 °C | [4] |

| Boiling Point | 188.6 °C at 760 mmHg | [4] |

| Density | 1.095 g/cm³ | [4] |

| Solubility | Soluble in methanol (B129727) | |

| SMILES | CC1=NC(=CC=C1)C=O | [2] |

| InChIKey | AHISYUZBWDSPQL-UHFFFAOYSA-N | [2] |

Synthetic Applications and Experimental Protocols

A primary application of this compound is in the synthesis of Schiff bases and their subsequent metal complexes. Schiff bases, characterized by an azomethine group (-CH=N-), are formed through the condensation of a primary amine with an aldehyde.[2] The resulting imines are important ligands in coordination chemistry and are investigated for various biological activities.[2]

Experimental Protocol: Synthesis of a Schiff Base and a Subsequent Metal Complex

This protocol details a general procedure for the synthesis of a Schiff base from this compound and a primary amine, followed by the formation of a metal (II) complex.

Part 1: Synthesis of the Schiff Base Ligand

-

Dissolution: Dissolve this compound (1 mmol) in 25 mL of a suitable solvent such as methanol or ethanol (B145695) in a round-bottom flask.

-

Addition of Amine: To this solution, add an equimolar amount (1 mmol) of the desired primary amine (e.g., a substituted aniline) dissolved in the same solvent.

-

Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the condensation reaction.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). In many cases, a precipitate of the Schiff base will form. The reaction may be gently refluxed for 2-4 hours to ensure completion.

-

Isolation and Purification: Cool the reaction mixture. Collect the precipitated Schiff base by filtration. Wash the solid with cold solvent (e.g., ethanol) and dry it in a desiccator. The purity of the product can be confirmed by measuring its melting point and using spectroscopic techniques like FT-IR and NMR. In FT-IR spectra, the formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (C=N) group, typically around 1600 cm⁻¹.[2]

Part 2: Synthesis of the Metal (II) Complex

-

Ligand Solution: Prepare a hot solution of the synthesized Schiff base ligand (2 mmol) in 30 mL of ethanol.

-

Metal Salt Solution: In a separate beaker, dissolve a metal (II) salt (1 mmol), for example, CuCl₂·2H₂O or NiCl₂·6H₂O, in 20 mL of ethanol.

-

Complexation: Add the metal salt solution dropwise to the hot, stirred solution of the Schiff base ligand.

-

pH Adjustment: Adjust the pH of the mixture to approximately 7-8 using a dilute ethanolic solution of a base like NaOH or ammonia (B1221849) to facilitate deprotonation and coordination.

-

Reaction: Reflux the reaction mixture for 4-6 hours. A colored precipitate of the metal complex should form.

-

Isolation: Cool the mixture to room temperature. Collect the complex by filtration, wash it with ethanol, and then dry it.

Key Research Applications

Derivatives of this compound are actively being explored by researchers in several areas of drug discovery and materials science.

Anticonvulsant Properties

This aldehyde is a precursor in the synthesis of compounds that exhibit anticonvulsant properties.[4][5] For instance, it has been used in the synthesis of 1-(10-cyano- and -10-bromo-5H-dibenzo[a,d]cyclohepten-5-yl)-4-[(arylmethylene)amino]piperazines.[4][5] The evaluation of such compounds typically involves in vivo models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests to determine their efficacy and neurotoxicity.[6][7]

Coordination Chemistry and Catalysis

The ability of this compound derivatives, particularly Schiff bases, to act as bidentate or tridentate ligands allows for the formation of stable complexes with a variety of transition metals.[1] These metal complexes are of significant interest for their potential catalytic activities and have been studied for applications in organic synthesis.[1]

Antimicrobial and Antitumor Research

Schiff base complexes derived from heterocyclic aldehydes are a well-established class of compounds with potential biological activities. While specific studies on the direct signaling pathway of this compound are not prevalent, related structures are known to exhibit antimicrobial and antitumor activities.[8] The mechanism of action for similar metal complexes is often proposed to involve interactions with biological macromolecules like DNA, leading to apoptosis or cell cycle arrest.

Workflow and Pathway Diagrams

To visually represent the processes described, the following diagrams illustrate the logical flow of synthesis and a general concept of its application in creating biologically active agents.

References

- 1. researchgate.net [researchgate.net]

- 2. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 3. This compound | C7H7NO | CID 70737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and evaluation of anticonvulsant and antimicrobial activities of 3-hydroxy-6-methyl-2-substituted 4h-pyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activity of new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijsar.in [ijsar.in]

Synthesis of 6-Methyl-2-pyridinecarboxaldehyde from 2,6-Lutidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route for the preparation of 6-methyl-2-pyridinecarboxaldehyde from the readily available starting material, 2,6-lutidine. This key intermediate is valuable in the synthesis of various pharmaceutical and agrochemical compounds. This document details the experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflows.

Synthetic Strategy: A Two-Step Approach

The direct selective mono-oxidation of one methyl group of 2,6-lutidine to an aldehyde functionality presents a significant challenge due to the similar reactivity of the two methyl groups. A more controlled and higher-yielding approach involves a two-step synthesis:

-

Selective Mono-oxidation to an Alcohol: 2,6-lutidine is first selectively oxidized to form 6-methyl-2-pyridinemethanol (B71962). This crucial step introduces the desired oxygen functionality on one of the methyl groups.

-

Oxidation of the Alcohol to the Aldehyde: The resulting 6-methyl-2-pyridinemethanol is then oxidized to the target compound, this compound.

This strategy allows for greater control over the reaction and minimizes the formation of over-oxidized byproducts such as the corresponding carboxylic acid or the di-aldehyde.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Methyl-2-pyridinemethanol

This procedure is adapted from a patented method demonstrating high selectivity and yield.[1] The reaction involves the selective oxidation of one methyl group of 2,6-lutidine using hydrogen peroxide as the oxidant and tungsten oxide as the catalyst in a glacial acetic acid medium.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Charging the Reactor: To the flask, add 2,6-lutidine and glacial acetic acid in a mass ratio of 1:2.5.

-

Catalyst and Oxidant Addition: While stirring, add tungsten oxide (approximately 2.5% of the mass of 2,6-lutidine). Heat the mixture to 60-70°C.

-

Reaction Execution: Slowly add a 30% aqueous solution of hydrogen peroxide (approximately 1.5 times the mass of 2,6-lutidine) dropwise to the reaction mixture.

-

Reaction Monitoring: After the initial addition, continue to add hydrogen peroxide portion-wise over a period of 7-9 hours, maintaining the temperature at 60-70°C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium carbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 6-methyl-2-pyridinemethanol.

Step 2: Synthesis of this compound

The oxidation of 6-methyl-2-pyridinemethanol to the corresponding aldehyde can be effectively achieved using selenium dioxide (SeO₂), a reagent known for the selective oxidation of benzylic and allylic alcohols. This procedure is based on established methods for the Riley oxidation of similar substrates.

Experimental Protocol:

-

Reaction Setup: In a fume hood, set up a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Charging the Reactor: To the flask, add 6-methyl-2-pyridinemethanol and a suitable solvent such as 1,4-dioxane.

-

Reagent Addition: Add a stoichiometric amount of selenium dioxide to the mixture.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 101°C for dioxane) and maintain it for several hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: After completion, cool the mixture to room temperature. The precipitated black selenium metal can be removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to afford pure this compound.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis of this compound.

Table 1: Quantitative Data for the Synthesis of 6-Methyl-2-pyridinemethanol

| Parameter | Value | Reference |

| Starting Material | 2,6-Lutidine | [1] |

| Key Reagents | Hydrogen Peroxide, Tungsten Oxide, Glacial Acetic Acid | [1] |

| Reaction Temperature | 60-70°C | [1] |

| Reaction Time | 7-9 hours | [1] |

| Yield | 92-94% | [1] |

| Purity | 99-99.5% | [1] |

Table 2: Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 6-Methyl-2-pyridinemethanol |

| Key Reagent | Selenium Dioxide |

| Solvent | 1,4-Dioxane |

| Reaction Temperature | Reflux (approx. 101°C) |

| Typical Yield | Moderate to Good (literature precedent for similar oxidations) |

| Purity | High (after purification) |

Mandatory Visualizations

Reaction Pathway

Caption: Synthetic pathway from 2,6-Lutidine to this compound.

Experimental Workflow: Step 1

Caption: Workflow for the synthesis of 6-Methyl-2-pyridinemethanol.

Experimental Workflow: Step 2

Caption: Workflow for the synthesis of this compound.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound from 2,6-lutidine. The initial selective oxidation to the alcohol intermediate, followed by a controlled oxidation to the aldehyde, offers high yields and purity. This guide provides the necessary detailed protocols and data to enable researchers and drug development professionals to successfully synthesize this valuable chemical intermediate. Careful handling of reagents, particularly selenium dioxide which is toxic, and adherence to standard laboratory safety procedures are essential.

References

Spectroscopic Analysis of 6-Methyl-2-pyridinecarboxaldehyde: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound 6-Methyl-2-pyridinecarboxaldehyde. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide offers a structured presentation of spectroscopic data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. This information is crucial for the structural elucidation and characterization of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.93 | Singlet | - | Aldehyde H (CHO) |

| 7.86 | Doublet of doublets | 7.5 | Pyridine (B92270) H-4 |

| 7.71 | Doublet | 7.5 | Pyridine H-3 |

| 7.49 | Doublet | 7.5 | Pyridine H-5 |

| 2.61 | Singlet | - | Methyl H (CH₃) |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

While specific ¹³C NMR chemical shift values for this compound are available in various chemical databases, a publicly available, citable list of these values was not found in the immediate search results. Researchers are advised to consult spectral databases such as those on PubChem for this information.[1][2]

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3100-3000 | Medium | Aromatic C-H | Stretch |

| ~2830-2695 | Medium, often two bands | Aldehyde C-H | Stretch |

| ~1710-1685 | Strong | Aldehyde C=O | Stretch |

| ~1600-1450 | Medium to Strong | Aromatic C=C | Stretch |

Experimental Protocols

The following are generalized yet detailed protocols for acquiring NMR and IR spectra, adaptable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Spectrum Acquisition:

-

Acquire the spectrum using a standard pulse-acquire sequence.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectrum Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A sufficient number of scans and a longer relaxation delay (2-5 seconds) may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small, solid amount of this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.

-

-

Instrument Setup:

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption peaks.

-

Correlate the observed absorption bands with known functional group frequencies to confirm the molecular structure.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of 6-Methyl-2-pyridinecarboxaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Predicting Solubility

The solubility of 6-Methyl-2-pyridinecarboxaldehyde is governed by its molecular structure. The presence of a polar pyridine (B92270) ring and a carboxaldehyde group suggests an affinity for polar solvents. The methyl group introduces a degree of nonpolar character. Based on the principle of "like dissolves like," the following general solubility behavior can be anticipated:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the potential for hydrogen bonding between the solvent's hydroxyl group and the nitrogen atom of the pyridine ring, as well as the carbonyl oxygen of the aldehyde.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is likely due to dipole-dipole interactions between the polar functionalities of the solute and the solvent.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is anticipated as the polar nature of the pyridinecarboxaldehyde moiety will have weak interactions with nonpolar solvent molecules.

Quantitative Solubility Data

The available quantitative and qualitative solubility data for this compound is summarized in the table below. It is important to note that "soluble" is a qualitative term and does not specify the extent of solubility.

| Solvent | Formula | Type | Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | 750 g/L[1] | 20 |

| Methanol | CH₃OH | Polar Protic | Soluble[2] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[1] | Not Specified |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble[1] | Not Specified |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent of interest. This method is reliable and can be performed with standard laboratory equipment.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, acetone, ethyl acetate)

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An excess is confirmed by the presence of undissolved solid at the end of the equilibration period.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24-48 hours is generally recommended.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of inert gas may be used.

-

Once the solvent is removed, place the evaporation dish in an oven at a temperature below the melting point of this compound (31-33 °C) until a constant weight is achieved. This ensures all residual solvent has been removed.

-

Allow the dish to cool to room temperature in a desiccator before weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid (final weight of the dish with solid - initial weight of the empty dish).

-

Calculate the mass of the solvent (weight of the dish with solution - final weight of the dish with solid).

-

Express the solubility in grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent (by converting the mass of the solvent to volume using its density at the experimental temperature).

-

Visualizing the Synthesis Workflow

A common synthetic route to this compound starts from 2,6-lutidine. The following diagram illustrates a typical experimental workflow for this synthesis.

Caption: A generalized workflow for the synthesis of this compound.

This guide provides a foundational understanding of the solubility of this compound. For precise applications, it is highly recommended that researchers determine the solubility in their specific solvent systems using the detailed experimental protocol provided.

References

An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 6-Methyl-2-pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 6-Methyl-2-pyridinecarboxaldehyde. It details the electronic and steric factors governing its behavior, outlines key reaction types with experimental protocols, and presents quantitative data for the compound. This guide is intended to serve as a valuable resource for professionals in chemical synthesis and drug development.

Introduction and Structural Overview

This compound, also known as 6-methylpicolinaldehyde, is a heterocyclic aromatic aldehyde with the chemical formula C₇H₇NO.[1] Its structure consists of a pyridine (B92270) ring substituted with an aldehyde group at the 2-position and a methyl group at the 6-position. This unique arrangement of functional groups imparts a distinct reactivity profile to the aldehyde moiety, governed by a combination of electronic and steric effects.

The aldehyde group is a primary site for a variety of chemical transformations, making this compound a versatile building block in organic synthesis. It is notably used in the synthesis of Schiff bases, which can function as robust bidentate chelating ligands for transition metals, and in the creation of complex molecules with potential pharmaceutical applications, such as anticonvulsant agents.[2][3]

Core Reactivity Principles: Electronic and Steric Effects

The reactivity of the carbonyl carbon in this compound is modulated by the interplay of inductive and steric effects from its substituents.

Electronic Effects

The electrophilicity of the aldehyde's carbonyl carbon is significantly influenced by two opposing electronic factors:

-

Electron-Withdrawing Pyridine Ring: The nitrogen atom within the pyridine ring is highly electronegative. It exerts a strong electron-withdrawing inductive effect (-I) on the ring and, consequently, on the attached aldehyde group.[4] This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to aldehydes attached to simple benzene (B151609) rings.[5][6]

-

Electron-Donating Methyl Group: The methyl group at the 6-position has an electron-donating inductive effect (+I).[7][8] This effect pushes electron density towards the pyridine ring, which slightly counteracts the electron-withdrawing effect of the nitrogen atom and can marginally decrease the reactivity of the carbonyl group.[7]

Overall, the potent electron-withdrawing nature of the pyridine nitrogen dominates, rendering the aldehyde group in this compound highly electrophilic and reactive towards nucleophiles.

Steric Hindrance

The methyl group at the 6-position, ortho to the aldehyde, creates significant steric hindrance.[9] This spatial bulk can physically impede the trajectory of incoming nucleophiles, potentially slowing down the rate of reaction at the carbonyl carbon.[5][9] The degree to which steric hindrance affects reactivity depends on the size and shape of the attacking nucleophile.[9][10] Larger, bulkier reagents will experience more significant steric repulsion, leading to lower reaction rates or yields.

Key Chemical Reactions

The aldehyde group of this compound participates in a range of characteristic reactions.

Condensation Reactions: Schiff Base Formation

A prominent reaction is the condensation with primary amines to form Schiff bases (imines).[3] This reaction is fundamental to the synthesis of iminopyridine ligands, which are valuable in coordination chemistry.[11] The nitrogen atom of the pyridine ring and the imine nitrogen can act as a bidentate ligand, chelating to metal ions.

General Reaction Scheme: R-NH₂ + O=CH-(C₅H₃N)-CH₃ → R-N=CH-(C₅H₃N)-CH₃ + H₂O

This reactivity is exploited in the synthesis of various compounds, including those with anticonvulsant properties.[2]

Nucleophilic Addition

The electrophilic carbonyl carbon is susceptible to attack by a wide array of nucleophiles. This is the foundational step for many transformations. The reaction typically proceeds via a tetrahedral intermediate.[6]

General Reaction Scheme: Nu⁻ + O=CH-(C₅H₃N)-CH₃ → [Nu-CH(O⁻)-(C₅H₃N)-CH₃] → (after workup) Nu-CH(OH)-(C₅H₃N)-CH₃

Oxidation

The aldehyde group can be oxidized to the corresponding carboxylic acid, 6-methylpyridine-2-carboxylic acid. This transformation can be achieved using various oxidizing agents. The synthesis of pyridine carboxylic acids from methyl-pyridines is a known industrial process.[12]

General Reaction Scheme: O=CH-(C₅H₃N)-CH₃ + [O] → HOOC-(C₅H₃N)-CH₃

Reduction

The aldehyde can be reduced to the corresponding primary alcohol, 6-methyl-2-pyridinemethanol (B71962). This is a common transformation accomplished with reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The product of this reduction is also the precursor for the synthesis of this compound.[2][13]

General Reaction Scheme: O=CH-(C₅H₃N)-CH₃ + [H] → HOCH₂-(C₅H₃N)-CH₃

Quantitative Data and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO | [14] |

| Molecular Weight | 121.14 g/mol | [1] |

| CAS Number | 1122-72-1 | [1] |

| Appearance | Light yellow to brown low melting solid or crystals | [2][15] |

| Melting Point | 31-33 °C (lit.) | [2][15] |

| Boiling Point | 105-108 °C / 12 mmHg | [15] |

| Refractive Index (n20/D) | 1.527 (lit.) | [15] |

| Flash Point | 68 °C (154.4 °F) - closed cup | [16] |

| Water Solubility | 750 g/L (at 20 °C) | [15] |

| pKa | 3.96 ± 0.10 (Predicted) | [15] |

| Storage Temperature | 2-8°C | [15] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a representative subsequent reaction are provided.

Synthesis of this compound via Oxidation

This protocol describes the oxidation of 6-methyl-2-pyridinemethanol using selenium dioxide.[2]

Materials:

-

6-methyl-2-pyridinemethanol (20 g, 0.162 mol)

-

Selenium dioxide (Selenite) (10.47 g, 0.081 mol)

-

1,4-Dioxane (150 mL)

-

Deionized Water (30 mL)

Procedure:

-

Dissolve 10.47 g (0.081 mol) of selenium dioxide in 30 mL of water.

-

In a separate reaction vessel, dissolve 20 g (0.162 mol) of 6-methyl-2-pyridinemethanol in 150 mL of 1,4-dioxane.

-

Slowly add the selenium dioxide solution to the solution of 6-methyl-2-pyridinemethanol under constant stirring.

-

Heat the reaction mixture to 100 °C and maintain stirring for 6 hours.

-

Upon completion, cool the mixture and remove the precipitated metallic selenium by filtration.

-

Remove the solvent from the filtrate by distillation under reduced pressure.

-

Extract the resulting residue with hot hexane (3 x 150 mL).

-

Combine the hexane extracts and remove the solvent by distillation under reduced pressure to yield the final product.

Expected Yield: 14.76 g (75%) of this compound.[2]

Synthesis of a Schiff Base for Anticonvulsant Agents

This protocol outlines the use of this compound in the synthesis of (arylmethylene)amino piperazine (B1678402) derivatives.[2] While the full protocol is not detailed in the source, a representative procedure for Schiff base formation is described.

Materials:

-

This compound

-

An appropriate primary amine (e.g., 1-(10-cyano-5H-dibenzo[a,d]cyclohepten-5-yl)piperazine)

-

An appropriate solvent (e.g., ethanol (B145695) or methanol)

-

Acid catalyst (optional, e.g., a drop of acetic acid)

Procedure:

-

Dissolve equimolar amounts of this compound and the primary amine in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of acetic acid if required to facilitate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for several hours, monitoring the reaction progress by TLC.

-

Upon completion, the product may precipitate from the solution upon cooling or require solvent removal under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

References

- 1. This compound | C7H7NO | CID 70737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1122-72-1 [chemicalbook.com]

- 3. This compound [chembk.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. brainkart.com [brainkart.com]

- 6. Khan Academy [khanacademy.org]

- 7. Relative Reactivities of Aldehyde and Ketones. Note on Relative reactivities of Aldehyde and Ketones by Unacademy [unacademy.com]

- 8. m.youtube.com [m.youtube.com]

- 9. scribd.com [scribd.com]

- 10. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 12. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 13. CN104610134A - Preparation method of 6-methyl-2-pyridyl methanol - Google Patents [patents.google.com]

- 14. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. This compound CAS#: 1122-72-1 [m.chemicalbook.com]

- 16. 6-Methylpyridine-2-carboxaldehyde 98 1122-72-1 [sigmaaldrich.com]

The Methyl Group's Subtle Influence: A Technical Deep Dive into the Reactivity of 6-Methyl-2-pyridinecarboxaldehyde

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the role of the methyl group in 6-Methyl-2-pyridinecarboxaldehyde reveals a nuanced interplay of electronic and steric effects that modulate its reactivity. This in-depth guide, tailored for researchers, scientists, and professionals in drug development, consolidates available data, details experimental protocols, and provides novel visualizations to illuminate the chemical behavior of this important heterocyclic aldehyde.

Introduction: The Significance of Substituted Pyridines

Pyridine-based compounds are fundamental building blocks in medicinal chemistry and materials science. The strategic placement of substituents on the pyridine (B92270) ring allows for the fine-tuning of a molecule's physicochemical properties, including its reactivity. This compound, a derivative of 2-pyridinecarboxaldehyde (B72084), presents an interesting case study in how a simple alkyl group can influence the chemical behavior of a neighboring functional group. This whitepaper explores the multifaceted role of the C6-methyl group, focusing on its impact on the reactivity of the C2-aldehyde moiety.

Electronic and Steric Landscape

The reactivity of the aldehyde group in this compound is primarily governed by the electrophilicity of the carbonyl carbon. The methyl group at the 6-position exerts its influence through a combination of electronic and steric effects.

Electronic Effects: The methyl group is a weak electron-donating group. Through an inductive effect, it pushes electron density towards the pyridine ring. This donation of electron density can slightly decrease the partial positive charge on the carbonyl carbon of the aldehyde group, thereby reducing its electrophilicity and making it marginally less reactive towards nucleophiles compared to the unsubstituted 2-pyridinecarboxaldehyde.

Steric Effects: The ortho-position of the methyl group relative to the aldehyde can introduce steric hindrance. This can impede the approach of bulky nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to the less hindered 2-pyridinecarboxaldehyde.

Quantitative Analysis of Reactivity

Direct quantitative comparisons of the reaction rates of this compound and 2-pyridinecarboxaldehyde are not extensively documented in publicly available literature. However, the general principles of organic chemistry, supported by qualitative observations from various studies, allow for a reasoned comparison.

| Property | 2-Pyridinecarboxaldehyde | This compound | Influence of Methyl Group |

| pKa | 3.8[1] | ~3.96 (Predicted) | Minimal electronic effect on pyridine nitrogen basicity. |

| Electrophilicity of Carbonyl Carbon | Higher | Lower (Slightly) | Electron-donating nature of the methyl group reduces electrophilicity. |

| Steric Hindrance at Carbonyl Group | Lower | Higher | Ortho-methyl group can impede the approach of nucleophiles. |

| Reactivity towards Nucleophiles (Predicted) | Higher | Lower | A combination of decreased electrophilicity and increased steric hindrance is expected to reduce reactivity. |

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative procedures for reactions involving pyridinecarboxaldehydes.

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of the corresponding alcohol, 6-methyl-2-pyridinemethanol (B71962).

Protocol:

-

Dissolve 10.47 g (0.081 mol) of selenium dioxide in 30 mL of water.

-

Slowly add the selenium dioxide solution to a solution of 20 g (0.162 mol) of 6-methyl-2-pyridinemethanol in 150 mL of 1,4-dioxane.

-

Stir the reaction mixture continuously at 100 °C for 6 hours.

-

After completion, filter the mixture to remove the precipitated metallic selenium.

-

Distill the filtrate under reduced pressure to remove the solvent.

-

Extract the residue with hot hexane (B92381) (3 x 150 mL).

-

Combine the hexane extracts and remove the solvent by distillation under reduced pressure to yield the final product.[2]

Schiff Base Formation

The reaction of pyridinecarboxaldehydes with primary amines to form Schiff bases is a fundamental transformation.

Protocol for a generic Schiff base synthesis:

-

Dissolve the pyridinecarboxaldehyde (1 equivalent) in a suitable solvent such as ethanol.

-

Add the primary amine (1 equivalent) to the solution.

-

The reaction can be catalyzed by a few drops of a weak acid, such as acetic acid.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

The formation of the Schiff base can be monitored by techniques such as thin-layer chromatography (TLC).

-

The product can be isolated by removal of the solvent and purification by recrystallization or chromatography.

Visualizing Reaction Pathways

To better understand the chemical transformations, graphical representations of reaction workflows are invaluable.

Role in Signaling Pathways and Drug Development

While this compound itself is not widely implicated in specific biological signaling pathways, its derivatives are of significant interest in drug discovery. The pyridinecarboxaldehyde scaffold is a versatile precursor for the synthesis of compounds with potential therapeutic applications, including anticonvulsant agents.[] The methyl group can be a key structural feature that influences the binding affinity and pharmacokinetic properties of these more complex molecules. For instance, metal complexes of derivatives of 6-methylpyridine-2-carboxylic acid have been investigated as potential α-glucosidase inhibitors for the management of diabetes.[4]

Conclusion

The methyl group in this compound plays a subtle but definite role in modulating the reactivity of the aldehyde functional group. Its weak electron-donating nature and potential for steric hindrance are expected to decrease the overall reactivity towards nucleophiles when compared to the unsubstituted 2-pyridinecarboxaldehyde. While direct comparative quantitative data remains a gap in the literature, the foundational principles of organic chemistry provide a solid framework for understanding its behavior. The synthetic accessibility of this compound and the tunability of the pyridine ring system ensure that it will remain a valuable building block for the development of novel compounds in the pharmaceutical and material science sectors. Further kinetic studies are warranted to provide a more precise quantitative picture of the methyl group's influence.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methyl-2-pyridinecarboxaldehyde as a Bidentate Chelating Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2-pyridinecarboxaldehyde is a versatile organic compound that serves as a crucial building block in coordination chemistry. Its inherent structural features, particularly the presence of a pyridine (B92270) nitrogen and an aldehyde functional group in close proximity, allow for the facile synthesis of bidentate chelating ligands. Upon condensation with primary amines, this compound is readily converted into Schiff base ligands, which can coordinate with a wide array of metal ions. The resulting metal complexes have garnered significant interest due to their diverse applications in catalysis, materials science, and particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, coordination chemistry, and applications of this compound-derived ligands and their metal complexes.

Synthesis and Characterization

The synthesis of bidentate chelating ligands from this compound typically involves a condensation reaction with a primary amine to form a Schiff base, characterized by an imine (-C=N-) bond. These Schiff base ligands can then be reacted with various metal salts to form stable coordination complexes.

General Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1122-72-1 | [1] |

| Molecular Formula | C₇H₇NO | [2] |

| Molecular Weight | 121.14 g/mol | [2] |

| Appearance | Light yellow to brown low melting solid | [1] |

| Melting Point | 31-33 °C | [1] |

| Boiling Point | 105-108 °C/12 mmHg | |

| Refractive Index (n20/D) | 1.527 | [1] |

Experimental Protocol: Synthesis of a Schiff Base Ligand

This protocol describes the synthesis of a representative Schiff base ligand derived from this compound and aniline (B41778).

Materials:

-

This compound

-

Aniline

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Dissolve this compound (1 equivalent) in a minimal amount of warm ethanol.

-

In a separate flask, dissolve aniline (1 equivalent) in ethanol.

-

Slowly add the aniline solution to the this compound solution with constant stirring.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure Schiff base ligand.[3][4][5]

Experimental Protocol: Synthesis of a Copper(II) Schiff Base Complex

This protocol outlines the synthesis of a copper(II) complex using a pre-synthesized Schiff base ligand.[6][7]

Materials:

-

Schiff base ligand (derived from this compound)

-

Copper(II) acetate (B1210297) monohydrate

-

Methanol

Procedure:

-

Dissolve the Schiff base ligand (2 equivalents) in hot methanol.

-

In a separate flask, dissolve copper(II) acetate monohydrate (1 equivalent) in methanol.

-

Slowly add the copper(II) acetate solution to the ligand solution with continuous stirring.

-

Reflux the resulting mixture for 2-3 hours.

-

After reflux, reduce the volume of the solvent by evaporation and allow the solution to cool.

-

The solid metal complex will precipitate. Collect the complex by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Coordination Chemistry

The Schiff bases derived from this compound act as bidentate ligands, coordinating to metal ions through the pyridine nitrogen and the imine nitrogen. This chelation forms a stable five-membered ring, enhancing the stability of the resulting complex.

Coordination Modes

The primary coordination mode involves the nitrogen atoms of the pyridine ring and the imine group, forming a stable chelate. The geometry of the resulting metal complex is influenced by the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands. Common geometries include square planar, tetrahedral, and octahedral.

Caption: Bidentate chelation of a this compound-derived Schiff base ligand to a central metal ion.

Structural Data of a Representative Copper(II) Complex

The following table summarizes selected bond lengths and angles for a representative copper(II) complex with a Schiff base ligand derived from a pyridinecarboxaldehyde derivative. This data provides insight into the coordination geometry around the metal center.

| Parameter | Value | Reference |

| Coordination Geometry | Distorted Square Planar | [6] |

| Cu-N(pyridine) (Å) | ~2.0 | [8] |

| Cu-N(imine) (Å) | ~1.95 | [8] |

| Cu-O(ancillary) (Å) | ~1.9 | [6] |

| N(pyridine)-Cu-N(imine) (°) | ~87.03 | [6] |

| O-Cu-N(imine) (°) | ~95.45 | [6] |

| **N(pyridine)-Cu-O(ancillary) (°) | ~164.19 | [6] |

Stability Constants

The stability of metal complexes is a critical factor in their application. The stability constants (log β) for complexes of bidentate pyridine-imine ligands with various metal ions are generally high, indicating favorable complex formation.

| Metal Ion | Ligand Type | log β | Reference |

| Cu(II) | Pyridine-imine | 13.33 - 14.27 | [9] |

| Ni(II) | Pyridine-di-imine macrocycle | ~23 | [10] |

| Zn(II) | Pyridine-di-imine macrocycle | ~15 | [10] |

Applications

The metal complexes derived from this compound Schiff bases exhibit a wide range of applications, driven by the tunability of their electronic and steric properties through modification of the amine precursor and the choice of the metal center.

Catalysis

These complexes have shown significant promise as catalysts in various organic transformations, including oxidation and reduction reactions. The metal center acts as a Lewis acid, activating substrates, while the ligand environment influences the selectivity of the reaction.[9][11][12]

Caption: Generalized catalytic cycle for an oxidation reaction catalyzed by a Schiff base metal complex.

Biological Applications

The most extensively studied application of these metal complexes is in the field of medicine, particularly as antimicrobial and anticancer agents. The chelation of the metal ion often enhances the biological activity of the organic ligand.

Complexes of copper, nickel, cobalt, and zinc with Schiff bases derived from this compound have demonstrated significant activity against a range of bacteria and fungi. The proposed mechanism often involves the disruption of cellular processes through binding to DNA or essential enzymes.

Caption: A simplified workflow for evaluating the antimicrobial activity of metal complexes using the disc diffusion method.[12][13]

Several metal complexes of this compound-derived Schiff bases have exhibited promising cytotoxic activity against various cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, inhibition of key enzymes, or interaction with DNA.[14][15][16][17][18]

Caption: A typical workflow for evaluating the in vitro anticancer activity of metal complexes using the MTT assay.

Materials Science

The ability of pyridine-based ligands to form well-defined structures with metal ions makes them attractive candidates for the construction of Metal-Organic Frameworks (MOFs). While the direct use of this compound in MOF synthesis is less common, its derivatives, particularly dicarboxylate-functionalized pyridines, are widely employed as organic linkers. These MOFs can exhibit high porosity and tailored functionalities, making them suitable for applications in gas storage, separation, and heterogeneous catalysis.[19][20][21][22]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of bidentate chelating ligands. The Schiff bases derived from this compound readily form stable complexes with a variety of metal ions, giving rise to a rich coordination chemistry. These metal complexes have demonstrated significant potential in diverse fields, ranging from catalysis to medicinal chemistry and materials science. The ease of modification of the ligand structure allows for the fine-tuning of the properties of the resulting metal complexes, making them a continuing subject of intensive research and development. This guide has provided a foundational overview of the key aspects of this compound as a chelating ligand, offering valuable information for researchers and professionals in the field. Further exploration of the structure-activity relationships and the development of novel applications for these fascinating compounds are anticipated to yield exciting advancements in the future.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. jetir.org [jetir.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. scilit.com [scilit.com]

- 12. researchgate.net [researchgate.net]

- 13. Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. nbinno.com [nbinno.com]

- 21. researchgate.net [researchgate.net]

- 22. Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Formation of Schiff bases with 6-Methyl-2-pyridinecarboxaldehyde

An In-depth Technical Guide to the Formation of Schiff Bases with 6-Methyl-2-pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from this compound. While specific literature on this substituted aldehyde is limited, this document draws upon established principles of Schiff base formation and extensive data from the closely related pyridine-2-carboxaldehyde and 2,6-pyridinedicarboxaldehyde. It is intended to serve as a foundational resource for researchers engaged in the synthesis of novel ligands for coordination chemistry, catalysis, and the development of new therapeutic agents. The guide includes representative experimental protocols, tabulated quantitative data from analogous reactions, and detailed visualizations to illustrate core chemical principles.

Introduction to Schiff Base Formation

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group, -C=N-). They are typically formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[1] The reaction is a nucleophilic addition followed by dehydration, and it is often reversible.[2]

The pyridine (B92270) moiety in Schiff base ligands is of particular interest in coordination chemistry and drug development. The nitrogen atom of the pyridine ring, along with the imine nitrogen, can act as a chelating agent for various metal ions.[3] This has led to the development of Schiff base metal complexes with significant catalytic and biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5][6]

This compound is a valuable precursor for synthesizing Schiff bases with tailored electronic and steric properties. The presence of the methyl group at the 6-position can influence the reactivity of the aldehyde and the coordination geometry and stability of the resulting metal complexes.

General Reaction Mechanism

The formation of a Schiff base proceeds in two main steps:

-

Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate called a carbinolamine.

-

Dehydration: The carbinolamine is typically unstable and undergoes acid or base-catalyzed elimination of a water molecule to form the stable imine (Schiff base).[2]

The overall reaction is an equilibrium. To drive the reaction toward the product, water is often removed from the reaction mixture, for instance, by using a dehydrating agent or azeotropic distillation.[7]

Figure 1: General mechanism for Schiff base formation.

Experimental Protocols

While specific protocols for this compound are not abundant in the literature, the following representative methodologies can be adapted from syntheses using the analogous pyridine-2-carboxaldehyde.

Representative Synthesis of a Schiff Base

This protocol describes a general procedure for the condensation of this compound with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline, p-toluidine, L-tryptophan)

-

Solvent: Methanol (B129727) or Ethanol (HPLC grade)

-

Optional: Glacial acetic acid (catalyst)

Procedure:

-

Dissolve this compound (1.0 mmol) in 15 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, dissolve the primary amine (1.0 mmol) in 10 mL of methanol.

-

Add the amine solution dropwise to the aldehyde solution while stirring at room temperature.

-

(Optional) Add 1-2 drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture at 50-60°C for 2-4 hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The resulting Schiff base precipitate is collected by filtration, washed with cold methanol, and dried in a desiccator.[2]

-

If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product, which can then be recrystallized from a suitable solvent (e.g., ethanol).

Figure 2: General workflow for Schiff base synthesis.

Quantitative Data (from Analogous Reactions)

The following table summarizes reaction conditions and yields for Schiff bases derived from the structurally similar pyridine-2-carboxaldehyde and 2,6-pyridinedicarboxaldehyde. These values provide a reasonable expectation for syntheses involving this compound, though actual results may vary due to the electronic and steric effects of the methyl group.

| Aldehyde | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyridine-2-carboxaldehyde | p-Toluidine | Methanol | Room Temp | 2.5 | 61 | [2] |

| Pyridinecarboxaldehydes | L-Tryptophan (K salt) | Ethanol/Methanol | 50 | 2 | 75-85 | [1] |

| 2,6-Pyridinedicarboxaldehyde | 8-Aminoquinoline | Water | Reflux | 0.5 | 86 | [8] |

Characterization of Schiff Bases

The synthesized Schiff bases can be characterized using standard spectroscopic techniques. The key features to confirm the formation of the azomethine group are outlined below.

Infrared (IR) Spectroscopy

The most definitive evidence for Schiff base formation in an IR spectrum is the appearance of a strong absorption band corresponding to the C=N stretching vibration.

| Functional Group | Characteristic Absorption (cm⁻¹) | Comments | Reference |

| C=N (Azomethine) | 1600 - 1640 | Strong intensity. Confirms imine formation. | [2][9] |

| C=O (Aldehyde) | ~1700 | Disappearance of this band indicates complete reaction. | |

| N-H (Primary Amine) | 3300 - 3500 | Disappearance of this band indicates complete reaction. | |

| Aromatic C=C | 1450 - 1600 | Multiple bands expected from pyridine and other aryl rings. | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are crucial for structural elucidation.

-

¹H NMR: The most characteristic signal is a singlet for the azomethine proton (-CH=N-), which typically appears in the downfield region of the spectrum. The signal for the methyl group protons on the pyridine ring would be expected around 2.4-2.6 ppm.[9]

-

¹³C NMR: The formation of the Schiff base is confirmed by the signal for the azomethine carbon (-C=N-).

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| ¹H | 8.5 - 8.9 | -CH=N- (Azomethine proton) | [9] |

| ¹H | 7.0 - 8.6 | Aromatic protons | |

| ¹H | ~2.5 | -CH₃ (on pyridine ring) | |

| ¹³C | 158 - 164 | -C=N- (Azomethine carbon) | [9] |

| ¹³C | 110 - 160 | Aromatic carbons |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized Schiff base. Electrospray Ionization (ESI-MS) is commonly used and will typically show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺.[2]

Applications in Drug Development and Research

Schiff bases derived from pyridine aldehydes are versatile ligands for forming stable complexes with a wide range of transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)).[10][11] These metal complexes are the primary focus for applications in drug development and catalysis.

-

Antimicrobial Agents: Many pyridine-based Schiff base metal complexes have demonstrated significant activity against various strains of bacteria and fungi.[10][12] The chelation of the metal ion can enhance the biological activity of the ligand.

-

Catalysis: These complexes are effective catalysts in various organic reactions, including oxidation and condensation reactions.[7][11][13] Their stability and catalytic efficiency make them valuable in synthetic chemistry.

-

Bioinorganic Chemistry: They serve as models for understanding biological systems and enzymatic reactions involving metal centers.

Figure 3: Logical flow from synthesis to application.

Conclusion

The formation of Schiff bases from this compound provides a pathway to a versatile class of ligands with significant potential in medicinal and materials chemistry. By adapting established protocols from analogous pyridine aldehydes, researchers can reliably synthesize these compounds. The characterization is straightforward, relying on the identification of the key azomethine (-C=N-) group via IR and NMR spectroscopy. The true value of these compounds lies in their ability to form stable metal complexes, which are promising candidates for the development of new catalysts and antimicrobial drugs. This guide serves as a starting point for professionals looking to explore the rich chemistry of these valuable molecules.

References

- 1. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [journals.eco-vector.com]

- 6. Metal Complexes with Schiff Bases as Antimicrobials and Catalysts [mdpi.com]

- 7. chemijournal.com [chemijournal.com]

- 8. asianpubs.org [asianpubs.org]

- 9. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 10. Microwave Synthesis and Antimicrobial Activity of some Copper (II), Cobalt (II), Nickel (II) and Chromium (III) Complexes with Schiff Base 2, 6-Pyridinedi carboxaldehyde-Thiosemicarbazone – Oriental Journal of Chemistry [orientjchem.org]

- 11. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes [mdpi.com]

- 12. Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Potential Anticonvulsant Agents from 6-Methyl-2-pyridinecarboxaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potential anticonvulsant compounds utilizing 6-methyl-2-pyridinecarboxaldehyde as a key starting material. The methodologies described are based on established synthetic routes for classes of compounds known to exhibit anticonvulsant activity, including chalcones, pyrazolines, Schiff bases, and hydrazones. While direct literature precedent for the anticonvulsant activity of compounds derived specifically from this compound is not extensively available, the protocols provided herein offer a robust framework for the synthesis and subsequent biological evaluation of novel chemical entities.

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. The search for novel, more effective, and safer anticonvulsant drugs is an ongoing endeavor in medicinal chemistry. Pyridine-containing compounds have shown a wide range of biological activities, making this compound an attractive starting point for the synthesis of new potential therapeutic agents. This document outlines synthetic pathways to generate diverse molecular scaffolds from this precursor, which can be screened for anticonvulsant properties. The primary synthetic strategies detailed are the Claisen-Schmidt condensation to form chalcones, which can be further cyclized to pyrazolines, and the condensation reactions to form Schiff bases and hydrazones.

Synthetic Pathways and Methodologies

The following sections detail the experimental protocols for the synthesis of various classes of compounds from this compound.

Synthesis of Chalcone (B49325) Derivatives